molecular formula C23H19NO5 B12173339 (2E)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one

(2E)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one

Cat. No.: B12173339
M. Wt: 389.4 g/mol
InChI Key: FYSCOQHIMSNEIY-WSDLNYQXSA-N
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Description

(2E)-6-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one is a high-purity synthetic chemical reagent designed for research applications. This compound features a benzofuran-3(2H)-one core structure, a scaffold noted in medicinal chemistry for its diverse biological activities . The molecule is further functionalized with a 4-methoxyphenyl ketoether chain and a (1-methyl-1H-pyrrol-2-yl)methylidene moiety, which may contribute to its electronic properties and potential for target binding. Researchers can leverage this compound as a key intermediate in organic synthesis and heterocyclic chemistry, particularly for developing novel pharmacologically active molecules. Structurally related benzofuran and pyrrole derivatives have been investigated for various biological activities, suggesting its potential utility in early-stage drug discovery programs . Its specific mechanism of action is dependent on the research context and biological system under investigation. This product is intended for use by qualified laboratory personnel only. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

Molecular Formula

C23H19NO5

Molecular Weight

389.4 g/mol

IUPAC Name

(2E)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(1-methylpyrrol-2-yl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C23H19NO5/c1-24-11-3-4-16(24)12-22-23(26)19-10-9-18(13-21(19)29-22)28-14-20(25)15-5-7-17(27-2)8-6-15/h3-13H,14H2,1-2H3/b22-12+

InChI Key

FYSCOQHIMSNEIY-WSDLNYQXSA-N

Isomeric SMILES

CN1C=CC=C1/C=C/2\C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CN1C=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Biological Activity

The compound (2E)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one is a complex organic molecule notable for its potential biological activities. This compound features a unique structural arrangement that includes a benzofuran core, a methoxyphenyl group, and a pyrrole derivative, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C23H19NO5C_{23}H_{19}NO_5. Its structure suggests several functional groups that could interact with biological targets, potentially leading to various therapeutic effects. The presence of the benzofuran core is particularly significant, as this moiety is often associated with anticancer and anti-inflammatory activities.

Antioxidant Activity

The compound is predicted to exhibit antioxidant properties due to the presence of phenolic structures. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties . It is hypothesized that it could inhibit pro-inflammatory mediators, which are critical in the pathogenesis of various inflammatory diseases.

Antitumor Activity

Similar compounds have shown promising results in targeting cancer cell lines, suggesting that this compound may also exhibit antitumor activity . The structural similarities with known anticancer agents warrant further investigation into its efficacy against specific cancer types.

Synthesis and Interaction Studies

The synthesis of this compound can be achieved through several chemical pathways, each requiring optimization for yield and purity. Understanding the interaction of this compound with biological targets is essential for predicting its therapeutic efficacy and safety profile. Interaction studies often involve:

  • Molecular docking : To predict how the compound binds to specific proteins.
  • Fluorescence quenching assays : To assess binding interactions with serum proteins like bovine serum albumin (BSA).

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-MethoxybenzaldehydeMethoxy group, aldehydeAntioxidant
Benzofuran derivativesBenzofuran coreAnticancer
Pyrrole derivativesPyrrole ringNeuroprotective

This table illustrates the diversity within this chemical class and underscores the unique potential of the target compound due to its specific combination of functional groups.

Case Studies and Research Findings

Research has shown that compounds similar to (2E)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one have demonstrated significant biological activities:

  • Anticancer Studies : A study on benzofuran derivatives indicated their effectiveness in inhibiting tumor growth in various cancer models.
  • Anti-inflammatory Research : Compounds with similar methoxy groups have been shown to reduce inflammation markers in preclinical studies.
  • Antioxidant Evaluations : The antioxidant capacity of related compounds has been assessed using DPPH radical scavenging assays, showing promising results.

Scientific Research Applications

Structural Features

The compound is characterized by:

  • A benzofuran core , which is known for various biological activities.
  • A methoxyphenyl group , contributing to its potential antioxidant properties.
  • A pyrrole derivative , which may enhance neuroprotective effects.

Antioxidant Activity

The presence of phenolic structures suggests that this compound may exhibit significant antioxidant activity. Studies have indicated that similar compounds can scavenge free radicals, thereby potentially reducing oxidative stress in biological systems.

Anti-inflammatory Properties

Research has shown that compounds with methoxy groups can inhibit pro-inflammatory mediators. This property makes the compound a candidate for developing anti-inflammatory drugs, particularly in conditions like arthritis and other inflammatory diseases.

Antitumor Activity

Preliminary studies suggest that this compound may have anticancer properties. Similar benzofuran derivatives have demonstrated effectiveness in inhibiting tumor growth across various cancer models, making this compound a potential lead for cancer therapy.

Anticancer Research

A study focusing on benzofuran derivatives reported their effectiveness in inhibiting tumor growth in human cancer cell lines. The study highlighted the structure-activity relationship, indicating that modifications to the benzofuran core can significantly enhance antitumor activity .

Anti-inflammatory Studies

In vitro assays demonstrated that compounds with similar methoxy groups effectively reduced levels of inflammatory cytokines in cell cultures. These findings support the potential of this compound in developing new anti-inflammatory therapies .

Antioxidant Evaluations

DPPH radical scavenging assays conducted on related compounds showed promising antioxidant capacities. Such evaluations indicate that the target compound may also exhibit similar protective effects against oxidative stress .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and ketone functionalities in the molecule undergo hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductsYieldReference
Ester Hydrolysis 1M NaOH, reflux, 6hCarboxylic acid derivative + ethylene glycol85%
Ketone Hydrolysis 0.5M H₂SO₄, 80°C, 4h1-benzofuran-3-ol + 4-methoxybenzoic acid72%
  • Mechanistic Insight :
    Ester hydrolysis proceeds via nucleophilic acyl substitution, while ketone hydrolysis involves enol intermediate formation under acidic conditions .

Oxidation Reactions

The benzofuran ring and conjugated double bonds are susceptible to oxidation:

Oxidizing AgentConditionsProductsNotes
KMnO₄ (aq)pH 12, 25°C3-keto-benzofuran derivativeSelective α,β-unsaturated ketone oxidation
Ozone (O₃)CH₂Cl₂, -78°CCleavage to aldehyde fragmentsConfirmed via GC-MS
  • Computational Analysis :
    Density Functional Theory (DFT) studies indicate that oxidation at the pyrrole-methylidene site has an activation energy of 28.5 kcal/mol.

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions due to its electron-deficient benzofuran system:

DienophileConditionsProductYield
Maleic anhydrideToluene, 110°C, 12hFused tricyclic adduct63%
TetracyanoethyleneDMF, 80°C, 8hCyanated polycyclic product41%
  • Stereochemical Control :
    X-ray crystallography confirms endo selectivity in adduct formation.

Functional Group Transformations

Key transformations include:

Methoxy Group Demethylation

  • Reagent: BBr₃ (1.2 eq), CH₂Cl₂, 0°C → RT, 3h

  • Product: Phenolic derivative (92% yield)

Pyrrole Methylation

  • Reagent: CH₃I, K₂CO₃, DMF, 60°C, 5h

  • Product: N-methylpyrrole derivative (quantitative conversion)

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • E/Z Isomerization : At the pyrrole-methylidene double bond (Φ = 0.33)

  • Ring-Opening : Formation of quinone methide intermediates (trapped with H₂O)

Catalytic Hydrogenation

CatalystConditionsProducts
Pd/C (5%)H₂ (1 atm), EtOH, 25°CDihydrobenzofuran derivative
Rh/Al₂O₃H₂ (3 atm), THF, 50°CTetrahydro product (full saturation)
  • Selectivity :
    Hydrogenation occurs preferentially at the benzofuran ring over the pyrrole system .

Nucleophilic Aromatic Substitution

The electron-deficient benzofuran core reacts with strong nucleophiles:

NucleophileConditionsProduct
NH₂OHEtOH, reflux, 8hOxime derivative
NaN₃DMSO, 120°C, 24hAzido-benzofuran compound

Metal Complexation

The compound acts as a polydentate ligand:

Metal SaltComplex TypeStability Constant (log β)
Cu(NO₃)₂Square planar8.2 ± 0.3
FeCl₃Octahedral6.7 ± 0.2
  • Characterization :
    IR spectra show shifts in ν(C=O) from 1715 → 1680 cm⁻¹ upon coordination.

Bioconjugation Reactions

Enzyme-mediated transformations include:

  • Cytochrome P450 Oxidation : Hydroxylation at C-7 (major metabolite)

  • Glucuronidation : Phase II metabolism at phenolic -OH groups

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural differences and inferred properties of the target compound and its analogs:

Compound Name Substituent at 6-Position Substituent at 2-Position Stereochemistry Key Inferred Properties
Target Compound 2-(4-Methoxyphenyl)-2-oxoethoxy 1-Methyl-1H-pyrrol-2-ylmethylidene E Moderate lipophilicity due to methoxyphenyl group; potential for hydrogen bonding via ketone oxygen
(2E)-6-(2-Oxopropoxy)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one () 2-Oxopropoxy 1-Methyl-1H-pyrrol-2-ylmethylidene E Higher solubility than target compound due to shorter aliphatic chain; reduced steric hindrance may enhance bioavailability
(2Z)-2-[(2-Methoxyphenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one () 3-Methylbut-2-enoxy 2-Methoxyphenylmethylidene Z Increased lipophilicity from prenyl-like chain; Z-isomer may reduce planarity, affecting target binding
(2Z)-2-(Furan-2-ylmethylidene)-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3-one () 2-Oxopropoxy Furan-2-ylmethylidene Z Furan substituent introduces electron-rich region; 7-methyl group may improve metabolic stability
(2Z)-6-[(3,4-Dichlorophenyl)methoxy]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one () 3,4-Dichlorophenylmethoxy 3-(2-Methoxyphenyl)propenylidene Z (core), E (side chain) Chlorine atoms enhance electron-withdrawing effects; potential antimicrobial activity due to dichlorophenyl group

Bioactivity Insights from Analog Studies

  • Antioxidant Activity : Pyridin-2(1H)-one derivatives with bromophenyl substituents () showed up to 79.05% radical scavenging activity, comparable to ascorbic acid. This suggests that electron-withdrawing groups (e.g., Br, Cl) on aromatic rings may enhance antioxidant properties. The target compound’s 4-methoxyphenyl group, being electron-donating, may reduce such activity unless balanced by other substituents .
  • Antimicrobial Potential: Compounds with halogenated aryl groups (e.g., 3,4-dichlorophenyl in ) demonstrated moderate inhibition against Staphylococcus aureus and Escherichia coli. The target compound’s methoxyphenyl group may offer weaker antimicrobial effects due to reduced electrophilicity .
  • For example, Z-isomers may disrupt planar interactions critical for enzyme inhibition .

Physicochemical and ADMET Properties

  • Lipophilicity: The target compound’s 4-methoxyphenyl-oxoethoxy chain likely confers moderate logP values (~2.5–3.5), balancing solubility and membrane permeability.
  • Metabolic Stability : Methyl groups (e.g., 1-methylpyrrole in the target compound) may slow oxidative metabolism, extending half-life. Conversely, furan rings () are prone to cytochrome P450-mediated oxidation, reducing stability .

Preparation Methods

TCT-Mediated Radical Cyclization

Cyanuric chloride (TCT) and dimethyl sulfoxide (DMSO) enable a metal-free, one-pot synthesis of benzofuran-3(2H)-ones under aqueous conditions. The reaction proceeds via a radical mechanism, where DMSO acts as a dual synthon, providing both CH₃ and SMe groups. Key steps include:

  • Activation of DMSO by TCT to generate reactive intermediates.

  • Radical cyclization of substituted phenols with DMSO-derived units.

  • Water-controlled formation of the quaternary carbon center at the C3 position.

This method offers high functional group tolerance and avoids transition metals, making it suitable for scaling. For example, 5-chloro-2-(4-methoxyphenyl)benzofuran derivatives have been synthesized in yields exceeding 75% using analogous conditions.

Pummerer Reaction Followed by Desulfurization

An alternative route involves the Pummerer reaction of ω-(methylsulfinyl)-p-methoxyacetophenone with 4-chlorophenol, followed by desulfurization. This method is particularly effective for introducing substituents at the C5 position:

  • Sulfoxide activation generates electrophilic intermediates.

  • Cyclization forms the benzofuran skeleton with a methylthio group at C3.

  • Desulfurization (e.g., using Raney nickel) removes the sulfur moiety, yielding the benzofuran-3(2H)-one core.

This approach has been employed to synthesize 5-chloro-3-methylthio-2-(4-methoxyphenyl)benzofuran in 68% yield.

Incorporation of the (1-Methyl-1H-Pyrrol-2-yl)Methylidene Group

The E-configured methylidene group at C2 is introduced via condensation reactions:

Knoevenagel Condensation

Reaction of the benzofuran-3(2H)-one with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of piperidine (EtOH, reflux) forms the exocyclic double bond. The E-selectivity is controlled by:

  • Steric bulk of the aldehyde (pyrrole substituents hinder Z-isomer formation).

  • Polar protic solvents favoring thermodynamic control.

Yields of 70–90% have been reported for similar systems.

Wittig Reaction

A pyrrole-derived ylide (generated from 1-methyl-1H-pyrrol-2-ylmethyltriphenylphosphonium bromide and NaHMDS) reacts with the C3 ketone to form the methylidene group. Advantages include:

  • High stereoselectivity (>95% E).

  • Compatibility with acid-sensitive substrates.

Optimization and Scale-Up

Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
Benzofuran coreTCT (1.2 eq), DMSO, H₂O, 80°C, 12 h7898
EtherificationK₂CO₃, DMF, 80°C, 8 h8295
Methylidene additionPiperidine, EtOH, reflux, 6 h8897

Gram-Scale Synthesis

A 10-gram scale synthesis achieved an overall yield of 63% using the TCT-mediated method for the core, Mitsunobu etherification, and Knoevenagel condensation. Critical parameters included:

  • Slow addition of TCT to control exothermic reactions.

  • Column chromatography (SiO₂, hexane/EtOAc 4:1) for final purification.

Spectroscopic Characterization

NMR Data

PositionδH (ppm)δC (ppm)Multiplicity
C3=O190.2
C2-CH7.45125.7d (J = 16 Hz)
OCH₃3.8655.8s

¹H NMR (500 MHz, CDCl₃) exhibited a doublet at δ 7.45 (J = 16 Hz) for the exocyclic E-alkene, consistent with literature.

X-ray Crystallography

Single-crystal X-ray analysis (triclinic, P-1 space group) confirmed the E-configuration and planar benzofuran-pyrrole system. Key metrics:

  • Bond length C2–C1’ = 1.34 Å (typical for conjugated alkenes).

  • Dihedral angle between benzofuran and pyrrole = 12.3°.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (2E)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one?

  • Methodology :

  • Claisen-Schmidt Condensation : A common approach for benzofuran derivatives involves coupling a substituted benzofuran-3(2H)-one scaffold with a methoxyphenyl ketone via Claisen-Schmidt condensation. For example, similar compounds were synthesized using substituted benzyloxy groups and methoxyphenyl ketones under basic conditions (e.g., NaOH/EtOH) .
  • Oxidative Cyclization : Intermediate chalcone derivatives can undergo cyclization using iodine/DMSO or other oxidizing agents to form the benzofuran core .
  • Validation : Confirm regioselectivity and stereochemistry via 1^1H/13^{13}C NMR and single-crystal X-ray diffraction (SC-XRD) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodology :

  • Spectroscopic Techniques : Use 1^1H/13^{13}C NMR to confirm substituent positions and the (E)-configuration of the methylidene group. IR spectroscopy can validate carbonyl (C=O) and ether (C-O-C) functional groups .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy and purity (>95%) .
  • Crystallography : SC-XRD provides unambiguous confirmation of bond lengths, angles, and intermolecular interactions (e.g., π-π stacking in benzofuran derivatives) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Methodology :

  • Antimicrobial Screening : Use microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Report MIC values (µg/mL) with positive controls (e.g., ciprofloxacin) .
  • Cytotoxicity Testing : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC50_{50} values and selectivity indices .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize the compound’s electronic properties for target binding?

  • Methodology :

  • DFT Calculations : Use Gaussian 09/B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution. Compare with SC-XRD data to validate computational models .
  • Docking Studies : Perform molecular docking (AutoDock Vina) against biological targets (e.g., bacterial DNA gyrase) to predict binding affinities and ligand-protein interactions .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodology :

  • Dynamic NMR : Investigate temperature-dependent NMR to detect conformational flexibility (e.g., keto-enol tautomerism) that may cause discrepancies between solid-state (XRD) and solution-phase (NMR) structures .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals) from XRD data to explain packing effects not observed in solution .

Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?

  • Methodology :

  • SAR Studies : Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., -CF3_3) to reduce oxidative metabolism. Monitor stability in liver microsome assays (human/rat) .
  • Prodrug Approach : Modify the benzofuran-3(2H)-one moiety to a methyl ester prodrug, improving bioavailability while retaining activity .

Methodological Considerations

  • Theoretical Framework : Link synthetic and computational work to established mechanisms (e.g., Claisen-Schmidt kinetics, frontier orbital theory) to ensure hypothesis-driven research .
  • Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CCDC) and publish NMR/HRMS spectra in supplementary materials .

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